N-cyclopropyl-2-(2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-2-(2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl)acetamide, also known as CPA, is a compound that has gained attention in the scientific community for its potential applications in research. CPA belongs to the class of benzazepine compounds and has shown promising results in various scientific studies.
Wirkmechanismus
The exact mechanism of action of N-cyclopropyl-2-(2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl)acetamide is not fully understood, but it is believed to act on various neurotransmitter systems in the brain. N-cyclopropyl-2-(2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl)acetamide has been shown to inhibit the reuptake of dopamine, serotonin, and norepinephrine, leading to increased levels of these neurotransmitters in the brain. It has also been shown to modulate the activity of glutamate receptors, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-cyclopropyl-2-(2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl)acetamide has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the growth and survival of neurons. N-cyclopropyl-2-(2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl)acetamide has also been shown to increase the levels of antioxidants in the brain, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-cyclopropyl-2-(2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl)acetamide in lab experiments is its high potency and selectivity. N-cyclopropyl-2-(2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl)acetamide has been shown to have a high affinity for various neurotransmitter receptors, making it a useful tool for studying the function of these receptors. However, one limitation of using N-cyclopropyl-2-(2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl)acetamide is its potential toxicity. High doses of N-cyclopropyl-2-(2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl)acetamide have been shown to cause neurotoxicity in animal studies, highlighting the need for careful dosing and monitoring in lab experiments.
Zukünftige Richtungen
There are several future directions for research on N-cyclopropyl-2-(2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl)acetamide. One area of interest is its potential applications in the treatment of neurodegenerative diseases. Further studies are needed to determine the optimal dosing and administration of N-cyclopropyl-2-(2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl)acetamide for these conditions. Another area of interest is the development of new analogs of N-cyclopropyl-2-(2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl)acetamide with improved potency and selectivity. Finally, more research is needed to fully understand the mechanism of action of N-cyclopropyl-2-(2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl)acetamide and its effects on various neurotransmitter systems in the brain.
In conclusion, N-cyclopropyl-2-(2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl)acetamide is a compound with promising applications in scientific research. Its high potency and selectivity make it a useful tool for studying various neurotransmitter systems in the brain. However, careful dosing and monitoring are necessary to avoid potential toxicity. Further research is needed to fully understand its mechanism of action and potential applications in the treatment of neurodegenerative diseases.
Synthesemethoden
The synthesis of N-cyclopropyl-2-(2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl)acetamide involves the reaction of 2-aminobenzophenone with cyclopropylcarbonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with acetic anhydride to obtain N-cyclopropyl-2-(2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl)acetamide. The purity of the final product can be confirmed through various analytical techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-2-(2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl)acetamide has been extensively studied for its potential applications in various scientific fields. It has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. N-cyclopropyl-2-(2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl)acetamide has also been studied for its potential anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of chronic pain and inflammation.
Eigenschaften
IUPAC Name |
N-cyclopropyl-2-(2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c18-14(16-12-8-9-12)10-17-13-6-2-1-4-11(13)5-3-7-15(17)19/h1-2,4,6,12H,3,5,7-10H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCQVQSGFAZERED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C(=O)C1)CC(=O)NC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-2-(2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.